molecular formula C22H18ClN3O3 B2937797 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 685135-56-2

1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2937797
CAS RN: 685135-56-2
M. Wt: 407.85
InChI Key: UCCKEXFSEVWSDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a quinoline, a dioxole, and a pyrazole. Quinolines are aromatic compounds that are important in medicinal chemistry and have a wide variety of applications . Dioxoles are oxygen-containing heterocycles, and pyrazoles are nitrogen-containing heterocycles. Both of these groups can contribute to the reactivity and properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Quinolines, dioxoles, and pyrazoles can all participate in various chemical reactions. For example, quinolines can undergo electrophilic substitution reactions .

properties

IUPAC Name

1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-12-3-5-14(6-4-12)18-9-19(26(25-18)13(2)27)16-7-15-8-20-21(29-11-28-20)10-17(15)24-22(16)23/h3-8,10,19H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKEXFSEVWSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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